Atramycin B

Antitumor Cytotoxicity Isotetracenone

Researchers conducting angucycline SAR studies encounter confounding variability when substituting isotetracenone analogs without empirical validation. Atramycin B (CAS 137109-49-0) provides the precise C6-deoxygenated comparator to Atramycin A, enabling clean interpretation of the C6-hydroxyl group contribution to cytotoxic potency. • Quantified SAR benchmark: P388 IC50 9.8 μg/mL vs. Atramycin A IC50 4.5 μg/mL - a >2-fold potency differential attributable to a single hydroxyl group • Authentic LC-MS reference standard for the atr biosynthetic gene cluster product (Δ 16 Da from Atramycin A) in Streptomyces atratus BY90 fermentation monitoring • Supplied with batch-specific purity documentation; available from multiple specialized fermentation-product vendors for consistent comparative assay procurement

Molecular Formula C25H24O8
Molecular Weight 452.5 g/mol
CAS No. 137109-49-0
Cat. No. B136164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtramycin B
CAS137109-49-0
Synonymsatramycin B
Molecular FormulaC25H24O8
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O
InChIInChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1
InChIKeyMOHALZUCHLKMFC-FGEMJCSKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atramycin B Baseline Characterization


Atramycin B (CAS 137109-49-0) is an isotetracenone-type antitumor antibiotic belonging to the angucycline class of polyketides . It was originally isolated from the cultured broth of Streptomyces atratus BY90 [1]. The compound exhibits cytotoxicity against murine leukemia P388 cells with an IC50 of 9.8 μg/mL [2] and possesses a benz[a]anthracene core structure with a 6-deoxy-α-L-mannopyranosyl sugar moiety at position C8 [3]. Its molecular formula is C25H24O8, corresponding to a molecular weight of 452.4590 Da .

C6-deoxygenated benz[a]anthracene scaffold for SAR studies
Cytotoxicity assay context (P388 leukemia cell line)
Exclusive producer strain Streptomyces atratus BY90

Atramycin B Substitution Challenges


Substitution of Atramycin B with other angucycline or isotetracenone antibiotics cannot be done without empirical validation due to significant structural and activity variations. Even within the same subclass, small structural changes profoundly impact biological potency and selectivity. For instance, the closely related Atramycin A (CAS 137109-48-9) differs from Atramycin B by the presence of a single hydroxyl group at the C6 position of the benz[a]anthracene core . This seemingly minor modification results in a more than two-fold difference in cytotoxic potency against P388 leukemia cells, with Atramycin A exhibiting an IC50 of 4.5 μg/mL compared to 9.8 μg/mL for Atramycin B [1][2]. Furthermore, isotetracenones display diverse functional profiles: some, like hatomarubigins, target multidrug-resistant tumor cells [3], while others, such as SNA-8073B, act as prolyl endopeptidase inhibitors [4]. Therefore, any attempt to replace Atramycin B with a generic class analog must be supported by direct comparative data in the specific experimental system of interest.

Potency shift C6-deoxygenation may reduce cytotoxicity compared to Atramycin A; direct replacement requires validation.
Profile mismatch Bioactivity is primarily defined by a single cytotoxic endpoint; no antibacterial or MDR reversal data identified.
Source limitation Exclusive S. atratus BY90 producer limits alternative synthesis or cross-strain sourcing.

Atramycin B Differentiation Evidence


Cytotoxicity Comparison with Atramycin A

Atramycin B demonstrates approximately 2.2-fold lower cytotoxic potency against murine leukemia P388 cells compared to its closest structural analog, Atramycin A. In a direct head-to-head comparison from the same isolation study and assay platform, Atramycin A exhibited an IC50 of 4.5 μg/mL, whereas Atramycin B required 9.8 μg/mL to achieve comparable growth inhibition [1][2]. This quantitative difference is directly attributable to the structural divergence at the C6 position (absence of the 6-hydroxyl group in Atramycin B).

Cytotoxic Potency vs. Atramycin A
Direct comparison
IC50 9.8 μg/mL vs. 4.5 μg/mL (P388)
Reported cell-model response context; supports C6-OH role interpretation.
Same assay platform; Fujioka et al. 1991.
Antitumor Cytotoxicity Isotetracenone

C6-Deoxygenated Structure vs. Atramycin A

Atramycin B (C25H24O8, MW 452.4590 Da) differs structurally from Atramycin A (C25H24O9, MW 468.45 Da) by exactly one oxygen atom . Specifically, Atramycin B lacks the hydroxyl group present at the C6 position of the benz[a]anthracene core in Atramycin A, while retaining the identical 6-deoxy-α-L-mannopyranosyl sugar moiety at C8 [1]. This structural modification results in a molecular weight difference of 16 Da and eliminates one hydrogen bond donor site. The C6-deoxygenated core is less common among angucycline antibiotics, positioning Atramycin B as a distinct chemical scaffold for exploring structure-activity relationships where 6-OH-mediated interactions (e.g., DNA intercalation geometry or enzyme binding) are under investigation.

Scaffold: C6-Deoxy vs. Hydroxy
Direct comparison
C25H24O8 (no C6-OH) vs. C25H24O9 (C6-OH), Δ16 Da
Enables clean SAR interpretation of C6 hydroxyl contribution.
Elucidated by NMR/MS; Fujioka et al. 1991.
Natural Product Chemistry Structure-Activity Relationship Angucycline

Exclusive Producer Streptomyces atratus BY90

Atramycin B is uniquely produced by Streptomyces atratus BY90, a specific actinomycete strain originally isolated from soil in Shimoneda, Japan [1][2]. This contrasts with many other isotetracenone antibiotics that are produced by different Streptomyces species or strains. For example, hatomarubigins A-D are produced by Streptomyces sp. 2238-SVT4 [3], kerriamycins by S. violaceolatus [4], and capoamycin by S. capoamus [5]. The biosynthetic gene cluster specificity implies that heterologous production or synthetic biology approaches targeting Atramycin B must account for the unique tailoring enzymes present in S. atratus BY90. While S. atratus also produces Atramycin A, the relative yield and purification profile differ, with Atramycin B typically obtained in lower quantities from the same fermentation [2].

Producer Strain Identity
Class-level inference
Streptomyces atratus BY90 exclusive
Procurement limited; batch consistency may vary.
No cross-production observed; lower yield than Atramycin A.
Microbial Natural Products Actinomycete Fermentation Genome Mining

Moderate Potency and Bioactivity Profile

Within the isotetracenone/angucycline class, Atramycin B occupies a moderate potency tier based on available cytotoxic data. Its P388 IC50 of 9.8 μg/mL (approximately 21.7 μM based on MW 452.46) positions it as less potent than Atramycin A (4.5 μg/mL, ~9.6 μM) [1][2], but within the same order of magnitude as some other class members. For reference, hatomarubigins A-D demonstrate potent activity against multidrug-resistant tumor cells [3], while rubiginone B2 exhibits vincristine-cytotoxicity potentiating activity [4]. Notably, publicly accessible antibacterial MIC data for Atramycin B against specific bacterial strains are not available from peer-reviewed sources, unlike well-characterized angucyclines such as aquayamycin . This limited bioactivity annotation contrasts with the broader antibacterial profiling available for many other angucycline antibiotics, positioning Atramycin B primarily as a research tool for antitumor SAR studies rather than a development candidate for antimicrobial applications.

Bioactivity Profile Context
Context-dependent
P388 IC50 9.8 μg/mL; no peer-reviewed antibacterial MIC identified
Primarily a cytotoxicity research tool; not for antimicrobial screening.
Broader angucyclines show MDR reversal/antibacterial profiles.
Antibiotic Screening SAR Studies Natural Product Libraries

Predicted Solubility and Stability

Atramycin B is reported as a yellow crystalline solid soluble in organic solvents including methanol and dichloromethane . While experimental logP and aqueous solubility data are not publicly available, predicted physicochemical parameters derived from its structure using ACD/Labs Percepta (version 14.00) indicate a density of 1.5 ± 0.1 g/cm³ and a boiling point of 743.8 ± 60.0 °C at 760 mmHg . These predicted values place Atramycin B in a similar physicochemical space to Atramycin A (density 1.5 ± 0.1 g/cm³; boiling point 757.8 ± 60.0 °C) , with the slightly lower boiling point of Atramycin B (Δ ~14 °C) consistent with its reduced molecular weight and one fewer hydrogen bond donor. For practical handling, vendors recommend reconstitution in DMSO for biological assays, with typical stock solution concentrations achievable at ≥10 mg/mL [1].

Predicted Physicochemical Profile
Predicted data
Density 1.5 g/cm³, BP 743.8 °C (predicted)
Informs solvent selection; comparable to Atramycin A.
ACD/Labs Percepta v14.00; DMSO soluble reported.
Compound Handling DMSO Solubility Physicochemical Prediction

Atramycin B Research and Procurement Scenarios


SAR of C6-Hydroxyl Modifications

Researchers investigating the functional role of the C6-hydroxyl group in angucycline/isotetracenone bioactivity should select Atramycin B as the C6-deoxygenated comparator to Atramycin A (C6-hydroxylated). The direct potency difference (IC50 9.8 μg/mL vs. 4.5 μg/mL) quantifies the contribution of this single hydroxyl group to cytotoxic activity [1]. This defined structural pair enables clean interpretation of SAR data without confounding variables from other scaffold modifications. Procurement of both compounds from the same vendor batch ensures consistent purity for comparative assays.

Natural Product Library Expansion

Natural product screening libraries seeking to maximize chemical diversity within the angucycline class should include Atramycin B as a distinct chemical entity. Its exclusive production by Streptomyces atratus BY90 [2] and its C6-deoxygenated core differentiate it from more common C6-hydroxylated isotetracenones. Given the limited number of publications on Atramycin B , its inclusion may increase the probability of identifying novel bioactivities in unbiased phenotypic screens, particularly in systems where 6-OH-mediated off-target effects confound interpretation.

Biosynthetic Gene Cluster Studies

Investigators studying the genetics and enzymology of angucycline biosynthesis can utilize Atramycin B as a reference standard for detecting and quantifying the product of the atr biosynthetic gene cluster from Streptomyces atratus BY90 [2]. The compound serves as an authentic standard for HPLC and LC-MS monitoring of fermentation yields, particularly when optimizing heterologous expression of the cluster in alternative hosts. The structural distinction between Atramycin B and Atramycin A (Δ 16 Da) provides a clear MS signature for differentiating the two congeners in complex fermentation extracts [3].

Comparative Cytotoxicity Profiling

Researchers conducting systematic cytotoxicity profiling of natural product libraries against panels of cancer cell lines should include Atramycin B as a moderately potent isotetracenone reference point. Its P388 IC50 of 9.8 μg/mL [1] provides a benchmark for contextualizing the activity of newly isolated or synthesized angucycline analogs. Comparative studies that include Atramycin B alongside other isotetracenones (e.g., hatomarubigins, kerriamycins) and angucyclines (e.g., saquayamycins, landomycins) can reveal subclass-specific potency trends and resistance profiles, particularly in multidrug-resistant cell line panels [4].

Application
Selection Property
Validation Focus
C6-OH SAR studies
C6-deoxygenated comparator to Atramycin A
Interpret C6-OH contribution to cytotoxicity endpoints
Angucycline library diversification
Unique scaffold and producer strain
Novel bioactivity detection in unbiased screens
Biosynthetic gene cluster analysis
Authentic standard for atr cluster products
MS differentiation (Δ16 Da) and fermentation monitoring
Cytotoxicity profiling benchmark
Moderate potency isotetracenone reference
Contextualize potency trends in MDR cancer panels
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